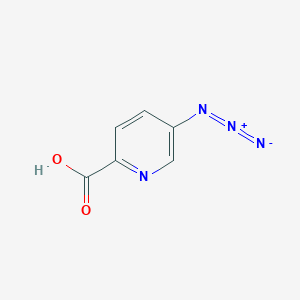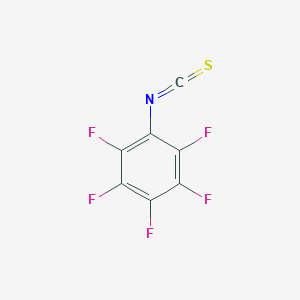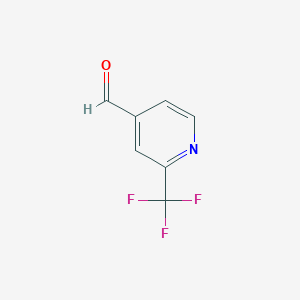
2-(Trifluoromethyl)isonicotinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 2-(Trifluoromethyl)isonicotinaldehyde and related compounds involves several key strategies, including the use of trifluoromethanesulfonic acid in catalyzed Friedel-Crafts alkylations, which is efficient for generating a variety of simple or functionalized aldehydes with high yields (Wilsdorf, Leichnitz, & Reissig, 2013). Additionally, Brønsted acid-promoted one-pot synthesis methods have been developed for the efficient construction of complex molecules, demonstrating the versatility of aldehydes in organic synthesis (Guo et al., 2015).
Molecular Structure Analysis
The molecular structure of 2-(Trifluoromethyl)isonicotinaldehyde is characterized by hydrogen-bonded chains and sheets, which are pivotal for understanding its reactivity and interaction with other molecules. Studies on similar compounds have shown the significance of π-stacked hydrogen-bonded chains in determining the crystal structure and molecular packing (Wardell et al., 2005).
Chemical Reactions and Properties
2-(Trifluoromethyl)isonicotinaldehyde participates in a variety of chemical reactions, leveraging the reactivity of the aldehyde group and the electron-withdrawing effect of the trifluoromethyl group. Selective reduction techniques have been utilized to transform hydroxy substituted carboxylic acids, ketones, and aldehydes into their corresponding carbonyl compounds, highlighting the compound's versatility (Olah & Wu, 1991). Furthermore, nucleophilic addition reactions have been extensively studied, demonstrating the potential for creating a variety of trifluoromethylated compounds (Pareja et al., 1999).
Physical Properties Analysis
The physical properties of 2-(Trifluoromethyl)isonicotinaldehyde, such as solubility, melting point, and boiling point, are significantly influenced by the trifluoromethyl group. These properties are crucial for determining the compound's suitability in various applications, including its role as an intermediate in organic synthesis.
Chemical Properties Analysis
The chemical properties of 2-(Trifluoromethyl)isonicotinaldehyde are characterized by its reactivity towards nucleophiles, electrophiles, and various reagents. The trifluoromethyl group imparts a unique electronic effect, enhancing the molecule's reactivity and making it a valuable building block in the synthesis of complex organic molecules.
For more in-depth information on the synthesis, molecular structure, chemical reactions, and properties of 2-(Trifluoromethyl)isonicotinaldehyde, the following references provide valuable insights:
科学研究应用
Agrochemical Industry
- Summary of the Application : Trifluoromethylpyridine (TFMP) derivatives, which include 2-(Trifluoromethyl)isonicotinaldehyde, are used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Results or Outcomes : The use of TFMP derivatives has led to effective pest control, contributing to increased crop yields .
Pharmaceutical Industry
- Summary of the Application : Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- Results or Outcomes : The use of TFMP derivatives in pharmaceuticals has led to the development of effective treatments for various conditions .
In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated. In addition, around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of TFMP will be discovered in the future .
In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated. In addition, around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of TFMP will be discovered in the future .
属性
IUPAC Name |
2-(trifluoromethyl)pyridine-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO/c8-7(9,10)6-3-5(4-12)1-2-11-6/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHUHUQPLDWHIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376643 |
Source


|
| Record name | 2-(Trifluoromethyl)isonicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)isonicotinaldehyde | |
CAS RN |
108338-20-1 |
Source


|
| Record name | 2-(Trifluoromethyl)isonicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trifluoromethyl)pyridine-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

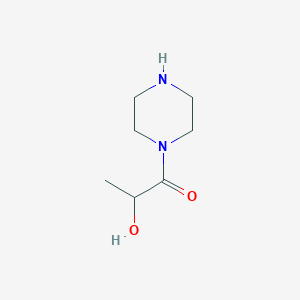

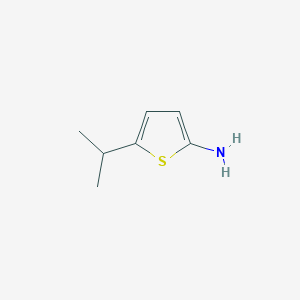
![RU(Oac)2[(R)-tolbinap]](/img/structure/B25172.png)
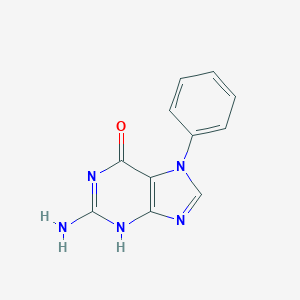

![Oxepino[2,3-B]pyridine](/img/structure/B25189.png)

